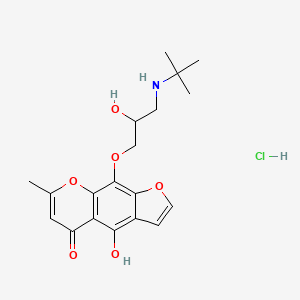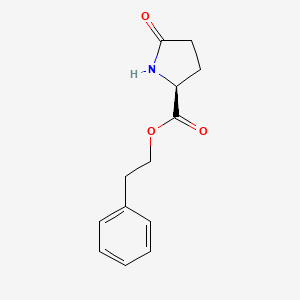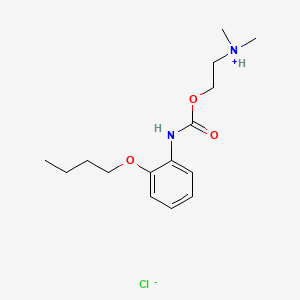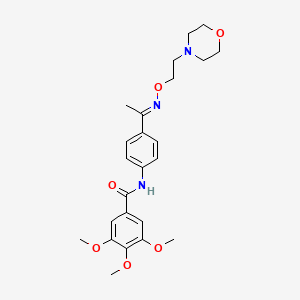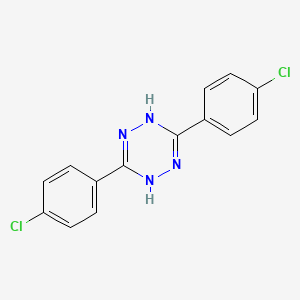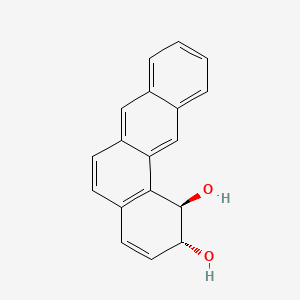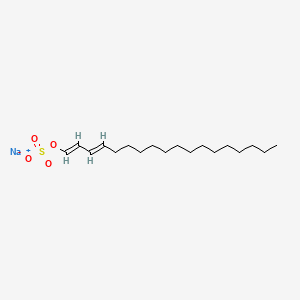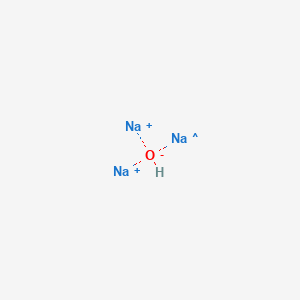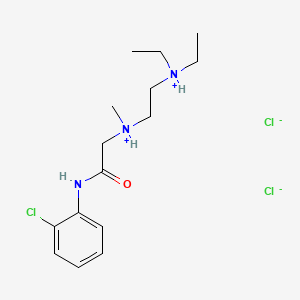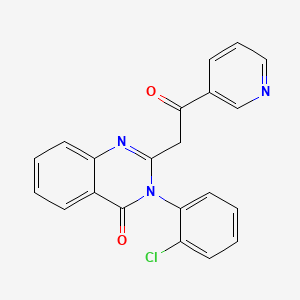
Calcium citrate maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium citrate maleate is a water-soluble calcium supplement that is a complex of calcium, citric acid, and malic acid. It is known for its high bioavailability, which means it is easily absorbed by the body. This compound is often used to prevent and treat calcium deficiencies, particularly in individuals who may have difficulty absorbing other forms of calcium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium citrate maleate can be synthesized by reacting citric acid, malic acid, and calcium carbonate. The process involves dissolving citric acid and malic acid in water, followed by the addition of calcium carbonate. The reaction mixture is stirred continuously until the product crystallizes. The crystallized product is then separated, washed, and dried .
Industrial Production Methods: In industrial settings, the preparation of this compound involves controlled reaction conditions such as temperature and pH. The mixture of citric acid, malic acid, and calcium carbonate is reacted in a specific ratio, and the reaction is monitored to ensure complete conversion. The product is then subjected to processes like dewatering, washing, drying, cooling, and pulverizing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Calcium citrate maleate undergoes various chemical reactions, including:
Dissolution: When dissolved in water, it releases calcium ions and a calcium citrate complex.
Complexation: The citrate and malate ions can form complexes with other metal ions.
Common Reagents and Conditions:
Reagents: Citric acid, malic acid, calcium carbonate.
Conditions: Controlled temperature and pH, continuous stirring.
Major Products Formed:
Calcium ions: Absorbed directly into intestinal cells.
Calcium citrate complex: Enters the body through paracellular absorption.
Scientific Research Applications
Calcium citrate maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular processes and calcium signaling.
Medicine: Used to treat and prevent calcium deficiencies, osteoporosis, and other bone-related conditions.
Industry: Utilized in the production of calcium supplements and fortified foods.
Mechanism of Action
The bioavailability of calcium citrate maleate stems from its water-solubility and method of dissolution. When dissolved, it releases calcium ions and a calcium citrate complex. Calcium ions are absorbed directly into intestinal cells, while the citrate complex enters the body through paracellular absorption . This process increases plasma calcium levels, reducing calcium flux from osteocyte activity by decreasing the secretion of parathyroid hormone .
Comparison with Similar Compounds
Calcium citrate: A commonly used calcium supplement with good bioavailability.
Calcium carbonate: Another widely used supplement, but less soluble and may cause gastrointestinal discomfort.
Calcium malate: Similar to calcium citrate maleate in terms of bioavailability and solubility.
Uniqueness: this compound is unique due to its high bioavailability and solubility, making it an effective supplement for individuals with calcium deficiencies. It is also less likely to cause gastrointestinal discomfort compared to calcium carbonate .
Properties
Molecular Formula |
C4H3CaNO7 |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
calcium;(Z)-but-2-enedioate;nitric acid |
InChI |
InChI=1S/C4H4O4.Ca.HNO3/c5-3(6)1-2-4(7)8;;2-1(3)4/h1-2H,(H,5,6)(H,7,8);;(H,2,3,4)/q;+2;/p-2/b2-1-;; |
InChI Key |
JNXSXSPPBNNOTN-UAIGNFCESA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[N+](=O)(O)[O-].[Ca+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[N+](=O)(O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


